5-Bromo-4-nitrobenzo[c][1,2,5]thiadiazole
Description
Significance of Benzo[c]researchgate.netrjptonline.orgmdpi.comthiadiazole Core Structures in Contemporary Chemical Research
The Benzo[c] researchgate.netrjptonline.orgmdpi.comthiadiazole (BTD) core is a prominent electron-accepting (acceptor) unit, a characteristic that has made it a cornerstone in the design of advanced functional materials. researchgate.netresearchgate.net This electron-withdrawing nature is fundamental to its application in organic optoelectronics, where it is incorporated into materials for organic light-emitting diodes (OLEDs), solar cells, and organic field-effect transistors. researchgate.net The fusion of the electron-deficient thiadiazole ring with the aromatic benzene (B151609) ring creates a planar structure with a low-lying Lowest Unoccupied Molecular Orbital (LUMO), facilitating electron transport and enabling its use in donor-acceptor molecular architectures. ontosight.aimdpi.com
In medicinal chemistry, the benzothiadiazole nucleus is recognized for its broad spectrum of biological activities. jchemrev.comjchemrev.com Derivatives have been investigated for their potential as anticancer, antimicrobial, antifungal, anti-inflammatory, and antiviral agents. jchemrev.comjchemrev.commdpi.compcbiochemres.com The structural motif is a key component in the approved muscle relaxant, Tizanidine. mdpi.com Furthermore, the inherent fluorescence of many benzothiadiazole derivatives makes them suitable for the development of biological probes and sensors for bioimaging and diagnostics. researchgate.netontosight.ai The compound 4,7-bis(4-dodecylthiophen-2-yl)-5,6-dinitrobenzo[c] researchgate.netrjptonline.orgmdpi.comthiadiazole, for instance, has been synthesized as a fluorescent probe for labeling hypoxic tumor cells. nih.gov
The versatility of the BTD core extends to materials science, where its derivatives are used to create covalent organic frameworks (COFs) for applications such as photocatalytic hydrogen generation. rsc.org The ability to systematically modify the core structure through substitution allows for the fine-tuning of its electronic and physical properties, making it a highly adaptable platform for targeted applications.
| Field of Research | Specific Application | Key Property Utilized |
|---|---|---|
| Organic Optoelectronics | Organic Light-Emitting Diodes (OLEDs), Organic Solar Cells (OSCs), Organic Field-Effect Transistors (OFETs) | Electron-accepting nature, Low LUMO energy, Planar structure researchgate.netontosight.ai |
| Medicinal Chemistry | Anticancer, Antimicrobial, Antiviral, Anti-inflammatory agents | Broad spectrum of biological activities jchemrev.comjchemrev.commdpi.com |
| Bioimaging & Diagnostics | Fluorescent probes and sensors for cellular imaging | Inherent fluorescence properties researchgate.netnih.gov |
| Materials Science | Photocatalysts (e.g., in Covalent Organic Frameworks) | Tunable electronic properties, Stability rsc.org |
Historical Context and Evolution of Substituted Benzo[c]researchgate.netrjptonline.orgmdpi.comthiadiazoles
The history of benzo[c] researchgate.netrjptonline.orgmdpi.comthiadiazole, initially referred to as piazthiole, dates back to 1889 when it was first prepared by O. Hinsberg through the reaction of benzene-1,2-diamine with sulfur dioxide. thieme-connect.de This foundational synthesis opened the door to the exploration of this heterocyclic system. For over half a century, research progressed steadily, leading to a significant milestone where oxidative degradation of the benzofused ring yielded the first monocyclic 1,2,5-thiadiazole (B1195012) dicarboxylic acid, which could then be decarboxylated to the parent 1,2,5-thiadiazole. thieme-connect.de
The evolution of synthetic methodologies has been crucial to the expansion of benzothiadiazole chemistry. Early methods often involved the condensation of ortho-substituted anilines. mdpi.com For example, the classical approach involves the condensation of an ortho-amino thiophenol with reagents like carboxylic acids or aldehydes. rjptonline.org However, challenges such as the instability of the 2-amino thiophenol starting materials prompted the development of alternative strategies. rjptonline.org
One notable advancement was the Jacobsen cyclization, which involves the radical cyclization of thiobenzanilides using potassium ferricyanide. rjptonline.org This method offered better selectivity and became a highly effective strategy for synthesizing substituted benzothiazoles. rjptonline.org In recent decades, the advent of transition-metal-catalyzed cross-coupling reactions, such as the Sonogashira and Stille reactions, has revolutionized the synthesis of complex and highly functionalized benzothiadiazole derivatives. rsc.org These modern techniques allow for the precise installation of various substituents onto the benzothiadiazole core, enabling the systematic development of molecules with tailored properties for specific applications in materials science and medicinal chemistry. researchgate.netrsc.org
| Date/Era | Development | Significance |
|---|---|---|
| 1889 | First synthesis of 2,1,3-Benzothiadiazole (B189464) by O. Hinsberg. thieme-connect.de | Established the foundational method for creating the core heterocyclic structure. |
| Mid-20th Century | Synthesis of the parent 1,2,5-thiadiazole via degradation of the benzofused ring. thieme-connect.de | Provided access to the fundamental monocyclic thiadiazole system. |
| Late 20th Century | Development of alternative synthetic routes like the Jacobsen cyclization. rjptonline.org | Overcame limitations of classical condensation methods, improving yield and selectivity. |
| Late 20th - Early 21st Century | Application of modern cross-coupling reactions (e.g., Sonogashira, Stille). rsc.org | Enabled precise and versatile functionalization of the benzothiadiazole core for advanced applications. |
Research Scope on Halogenated and Nitro-Substituted Benzo[c]researchgate.netrjptonline.orgmdpi.comthiadiazoles
The introduction of halogen atoms and nitro groups onto the benzo[c] researchgate.netrjptonline.orgmdpi.comthiadiazole framework is a key strategy for modulating its physicochemical properties. These strong electron-withdrawing groups significantly influence the electronic structure, solubility, and intermolecular interactions of the resulting compounds, making them subjects of intensive research.
Halogenated Derivatives: Halogenation, particularly with fluorine and chlorine, has become a powerful tool in the design of organic semiconductors for photovoltaic applications. acs.org The introduction of halogens lowers the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which can improve the open-circuit voltage in organic solar cells. Furthermore, halogenation can influence the molecular packing in the solid state, which is critical for charge transport. acs.org Research has shown that the nature and number of halogen atoms can be varied to fine-tune the structural and optoelectronic properties of benzothiadiazole-based polymers. acs.org For example, 4,7-dibromo- researchgate.netrjptonline.orgmdpi.comthiadiazolo[3,4-c]pyridine has been used as a starting material in Heck reactions to synthesize new derivatives for materials science. researchgate.net
Nitro-Substituted Derivatives: The nitro group is one of the strongest electron-withdrawing groups, and its incorporation onto the benzothiadiazole ring dramatically enhances the electron-accepting character of the molecule. This has been exploited in various applications. For instance, nitro-substituted benzothiadiazole derivatives have been synthesized and shown to possess potent antibacterial activity. researchgate.netrjptonline.org In the field of bioimaging, the nitro group can act as a fluorescence quencher. This principle was used to develop a fluorescent probe for detecting hypoxic conditions in tumor cells; the probe, a dinitro-substituted benzothiadiazole, becomes fluorescent upon the reduction of its nitro groups to amino groups in the low-oxygen environment of a tumor. nih.gov The synthesis of compounds like 5-Bromo-4-nitrobenzo[c] researchgate.netrjptonline.orgmdpi.comthiadiazole represents the convergence of both halogen and nitro-group substitution, creating a highly electron-deficient building block for the synthesis of complex, polyfunctionalized heterocyclic systems. researchgate.net
| Substitution Type | Effect on Properties | Primary Research Area | Example Compound/Derivative Class |
|---|---|---|---|
| Halogenation (F, Cl, Br) | Lowers HOMO/LUMO energy levels, influences molecular packing. acs.org | Organic electronics, Photovoltaics. acs.org | Halogenated D–A electron donor copolymers, 4,7-dibromo- researchgate.netrjptonline.orgmdpi.comthiadiazolo[3,4-c]pyridine. researchgate.netacs.org |
| Nitro-Substitution | Strongly enhances electron-accepting character, can act as a fluorescence quencher. nih.gov | Medicinal chemistry (antibacterials), Bioimaging (hypoxia probes). rjptonline.orgnih.gov | 4,7-bis(4-dodecylthiophen-2-yl)-5,6-dinitrobenzo[c] researchgate.netrjptonline.orgmdpi.comthiadiazole. nih.gov |
| Combined Halogen and Nitro | Creates highly electron-deficient building blocks. | Synthetic chemistry, materials synthesis. researchgate.net | 5-Bromo-4-nitrobenzo[c] researchgate.netrjptonline.orgmdpi.comthiadiazole. |
Structure
2D Structure
Properties
IUPAC Name |
5-bromo-4-nitro-2,1,3-benzothiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrN3O2S/c7-3-1-2-4-5(9-13-8-4)6(3)10(11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPYYEVZFVMMYSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40361006 | |
| Record name | 5-bromo-4-nitro-2,1,3-benzothiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40361006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72023-79-1 | |
| Record name | 5-bromo-4-nitro-2,1,3-benzothiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40361006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Mechanisms of 5 Bromo 4 Nitrobenzo C 1 2 3 Thiadiazole
Nucleophilic Aromatic Substitution (SNAr) Pathways on Halogenated Benzo[c]rsc.orgacs.orgnih.govthiadiazolesacs.orgdiva-portal.org
Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for halogenated benzo[c] rsc.orgacs.orgnih.govthiadiazoles. The reaction proceeds via an addition-elimination mechanism. youtube.comlibretexts.org In this process, a nucleophile attacks the carbon atom bearing the halogen, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The stability of this intermediate is crucial for the reaction to proceed. In the case of 5-bromo-4-nitrobenzo[c] rsc.orgacs.orgnih.govthiadiazole, the electron-withdrawing properties of both the thiadiazole ring and the adjacent nitro group effectively stabilize the negative charge of the Meisenheimer complex through resonance, making the compound highly susceptible to SNAr reactions. libretexts.orgyoutube.com The presence of these activating groups facilitates the displacement of the bromide ion by a variety of nucleophiles. libretexts.org
Reactivity with Nitrogen-based Nucleophilesdiva-portal.org
Halogenated benzothiadiazoles readily react with nitrogen-based nucleophiles, such as primary and secondary amines. For instance, studies on the isomeric system 4-bromobenzo[1,2-d:4,5-d′]bis( rsc.orgacs.orgnih.govthiadiazole) have shown that it reacts with morpholine (B109124) to yield the corresponding monoamine derivative. nih.gov The reaction conditions, particularly the solvent, have a significant impact on the reaction rate and yield. nih.gov The high electrophilicity of the carbon attached to the bromine, enhanced by the nitro group, facilitates the attack by the amine.
Table 1: Representative SNAr Reactions with Nitrogen Nucleophiles on a Benzothiadiazole Analog
| Reactant | Nucleophile | Solvent | Conditions | Product | Yield | Reference |
|---|
Reactivity with Sulfur-based Nucleophilesdiva-portal.org
Sulfur-based nucleophiles, particularly thiols and thiolates, are highly effective in SNAr reactions with activated heteroaryl halides. chemrxiv.orgnih.gov The high nucleophilicity of sulfur compounds promotes rapid substitution. chemrxiv.org The reaction of 5-bromo-4-nitrobenzo[c] rsc.orgacs.orgnih.govthiadiazole with various thiols in the presence of a mild base like potassium carbonate is expected to proceed smoothly to afford the corresponding thioether derivatives. nih.gov This reactivity is a cornerstone for synthesizing a wide array of sulfur-containing benzothiadiazole compounds. mdpi.com
Reactivity with Oxygen-based Nucleophilesdiva-portal.org
In contrast to nitrogen and sulfur nucleophiles, the reactivity of halogenated benzothiadiazoles with oxygen-based nucleophiles like water, alcohols, and their corresponding alkoxides can be significantly lower. Research on 4-bromobenzo[1,2-d:4,5-d′]bis( rsc.orgacs.orgnih.govthiadiazole) demonstrated its resistance to substitution by various O-nucleophiles, including water, methanol, and ethanol, even upon heating. nih.gov This reduced reactivity can be attributed to the lower nucleophilicity of oxygen compounds compared to their sulfur and nitrogen counterparts and potential competing side reactions under the often basic conditions required. However, under forcing conditions or with highly activated substrates, substitution by oxygen nucleophiles can be achieved.
Reduction Chemistry of the Nitro Group in Benzo[c]rsc.orgacs.orgnih.govthiadiazole Derivativesacs.orgniscpr.res.in
The nitro group in aromatic compounds is a versatile functional group that can be reduced to various other functionalities, most commonly an amine group. jsynthchem.com The reduction of the nitro group in 5-bromo-4-nitrobenzo[c] rsc.orgacs.orgnih.govthiadiazole to yield 5-bromo-benzo[c] rsc.orgacs.orgnih.govthiadiazol-4-amine is a key transformation. A variety of reagents can be employed for this purpose. wikipedia.org
Common methods for the reduction of aromatic nitro compounds include:
Catalytic Hydrogenation: Using catalysts such as palladium-on-carbon (Pd/C) or Raney nickel with hydrogen gas is a highly efficient method. wikipedia.org
Metal-Acid Systems: Reagents like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classic and effective choices. wikipedia.org
Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) in the presence of a catalyst can selectively reduce the nitro group.
Other Reagents: Sodium hydrosulfite or tin(II) chloride are also used for this conversion. wikipedia.org
A critical aspect of this reaction is selectivity. It is important to choose conditions that reduce the nitro group without affecting the bromine substituent (hydrodehalogenation) or the thiadiazole ring. Reagents like hydrazine glyoxylate (B1226380) in the presence of magnesium or zinc powder have been shown to selectively reduce nitro groups on aromatic rings that also contain halogens, without causing hydrogenolysis of the carbon-halogen bond. This selectivity is crucial for preserving the bromine atom for subsequent functionalization, such as cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions for Functionalizationmdpi.comdiva-portal.orgniscpr.res.inlibretexts.org
The bromine atom at the 5-position of the molecule serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net These reactions provide a versatile route to functionalize the benzothiadiazole core.
Common cross-coupling reactions applicable to this system include:
Suzuki-Miyaura Coupling: This reaction involves coupling with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base. nih.gov It is a widely used method for forming biaryl structures.
Stille Coupling: This reaction utilizes organostannane reagents with a palladium catalyst. mdpi.comnih.gov It is effective for coupling with various aromatic and heteroaromatic stannanes.
Heck Coupling: This involves the reaction with an alkene to form a substituted alkene product.
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne to introduce an alkynyl substituent.
These cross-coupling reactions are generally tolerant of a wide range of functional groups, including the nitro group present on the ring. Studies on related 4,7-dibromobenzo[c] rsc.orgacs.orgnih.govbenzothiadiazole and 4-bromobenzo[1,2-d:4,5-d′]bis( rsc.orgacs.orgnih.govthiadiazole) have demonstrated successful Suzuki and Stille couplings to introduce thienyl and other aryl groups. mdpi.comnih.gov
Table 2: Examples of Palladium-Catalyzed Cross-Coupling on a Benzothiadiazole Analog
| Substrate | Coupling Partner | Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 4-bromobenzo[1,2-d:4,5-d′]bis( rsc.orgacs.orgnih.govthiadiazole) | Thienyltributyl stannane | PdCl₂(PPh₃)₂ | Toluene (B28343), reflux | 4-(thiophen-2-yl)benzo[1,2-d:4,5-d′]bis( rsc.orgacs.orgnih.govthiadiazole) | 75% | nih.gov |
This methodology allows for the systematic modification of the 5-position, enabling the synthesis of a diverse library of derivatives with tailored electronic and physical properties.
Suzuki-Miyaura Coupling Protocols
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming carbon-carbon bonds. nii.ac.jp In the context of halogenated benzothiadiazoles, it facilitates the arylation or vinylation at the position of the halogen atom. For a substrate like 5-Bromo-4-nitrobenzo[c] nih.govmdpi.comnii.ac.jpthiadiazole, the reaction would involve the palladium-catalyzed coupling of the C-Br bond with an organoboron reagent, typically a boronic acid or a boronic acid pinacol (B44631) ester.
The reaction is generally catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base. nih.gov The choice of solvent and base is crucial for the reaction's success. Studies on analogous compounds like 4-bromobenzo[1,2-d:4,5-d′]bis( nih.govmdpi.comnih.govthiadiazole) have shown that a mixture of toluene and water can be effective, as water helps dissolve the inorganic base (e.g., potassium carbonate) and promotes the reaction. nih.gov The incorporation of bromine atoms into the benzothiadiazole structure enhances its reactivity in such cross-coupling reactions. researchgate.net
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of a Related Bromobenzothiadiazole Derivative nih.gov This table is based on the reaction of 4-bromobenzo[1,2-d:4,5-d′]bis( nih.govmdpi.comnih.govthiadiazole) with various boronic esters and serves as a model for the expected reactivity of 5-Bromo-4-nitrobenzo[c] nih.govmdpi.comnii.ac.jpthiadiazole.
| Boronic Ester Partner | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| Thiophene Pinacolate Ester | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 110 | 70 |
| Phenylboronic Acid Pinacol Ester | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 110 | 65 |
| 4-Methylphenylboronic Acid Pinacol Ester | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 110 | 72 |
Stille Coupling Strategies
Stille coupling offers another robust methodology for creating C-C bonds by reacting an organohalide with an organotin compound, catalyzed by palladium. nii.ac.jp This strategy is effective for functionalizing halogenated benzothiadiazoles. The reaction of 5-Bromo-4-nitrobenzo[c] nih.govmdpi.comnii.ac.jpthiadiazole would proceed by coupling the C-Br bond with an organostannane, such as an aryl- or heteroaryltributylstannane.
Research on similar brominated benzothiadiazole systems demonstrates that these reactions typically require heating in a solvent like toluene with a palladium catalyst, often Pd(PPh₃)₄. nih.govrsc.org The reactivity in Stille couplings can be influenced by the electronic nature of the heterocyclic core. The electron-deficient character of the 4-nitrobenzothiadiazole moiety is expected to facilitate the oxidative addition step of the catalytic cycle, promoting efficient coupling at the C-Br position.
Table 2: Exemplary Conditions for Stille Coupling with a Bromobenzothiadiazole Analog nih.gov Data presented is for the coupling of 4-bromobenzo[1,2-d:4,5-d′]bis( nih.govmdpi.comnih.govthiadiazole) with aryl and heteroaryl tributylstannanes, illustrating a potential protocol.
| Organotin Reagent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-(Tributylstannyl)thiophene | Pd(PPh₃)₄ | Toluene | 110 | 16 | 75 |
| (Tributylstannyl)benzene | Pd(PPh₃)₄ | Toluene | 110 | 18 | 71 |
| 1-Methyl-2-(tributylstannyl)pyrrole | Pd(PPh₃)₄ | Toluene | 110 | 18 | 68 |
| 2-(Tributylstannyl)furan | Pd(PPh₃)₄ | Toluene | 110 | 18 | 70 |
Direct C-H Arylation Methodologies
Direct C-H arylation has emerged as a more atom- and step-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of one of the coupling partners. nii.ac.jp For benzothiadiazole systems, this can involve either the reaction of a halogenated benzothiadiazole with an unfunctionalized (hetero)arene or the reaction of an unsubstituted benzothiadiazole with a (hetero)aryl halide. nih.gov
In the case of 5-Bromo-4-nitrobenzo[c] nih.govmdpi.comnii.ac.jpthiadiazole, the C-Br bond would react with a C-H bond of a coupling partner, typically an electron-rich heterocycle like thiophene. These reactions are commonly catalyzed by palladium(II) acetate (B1210297) (Pd(OAc)₂) in the presence of a base, such as potassium pivalate, in a high-boiling solvent like N,N-dimethylacetamide (DMA). nih.govresearchgate.netnih.gov The conditions can be tuned to achieve either mono- or diarylation, depending on the stoichiometry and substrate. researchgate.netnih.gov
Table 3: Common Catalyst Systems for Direct C-H Arylation of Halogenated Benzothiadiazoles nih.gov This table summarizes catalyst and reagent combinations successfully employed for the direct arylation of various bromo-benzothiadiazole derivatives.
| Catalyst | Ligand | Base | Solvent |
| Pd(OAc)₂ | None | Potassium Acetate or Potassium Pivalate | DMA |
| Pd(OAc)₂ | Triphenylphosphine or Tricyclohexylphosphine | Potassium Pivalate | DMA |
| Pd₂(dba)₃ | Tris(o-methoxyphenyl)phosphine | Potassium Pivalate | DMA |
| Herrmann Complex | Tris(o-methoxyphenyl)phosphine | Cesium Pivalate | DMA |
Chemo- and Regioselectivity in Reactions of Halogenated Nitrobenzo[c]nih.govmdpi.comnii.ac.jpthiadiazoles
The chemo- and regioselectivity of reactions involving 5-Bromo-4-nitrobenzo[c] nih.govmdpi.comnii.ac.jpthiadiazole is dictated by the interplay between the inherent reactivity of the C-Br bond and the powerful activating effect of the ortho-nitro group. The nitro group significantly polarizes the adjacent C-Br bond, making the carbon atom at the 5-position highly electrophilic.
This high electrophilicity renders the bromine atom exceptionally labile towards Nucleophilic Aromatic Substitution (SₙAr). Studies on the analogous compound, 5-chloro-4-nitrobenzo[c] nih.govmdpi.comnii.ac.jpthiadiazole, show that the chlorine atom is readily displaced by various nucleophiles such as amines and phenoxides under mild conditions, often at room temperature or with gentle heating. mdpi.com Given that a C-Br bond is typically more reactive than a C-Cl bond in SₙAr reactions, 5-Bromo-4-nitrobenzo[c] nih.govmdpi.comnii.ac.jpthiadiazole is expected to exhibit even greater reactivity.
Therefore, when reacting with nucleophiles that can participate in both SₙAr and palladium-catalyzed cross-coupling (e.g., certain amines or thiols), the SₙAr pathway is likely to dominate, leading to selective substitution at the 5-position. In contrast, when using reagents specific to cross-coupling that are not strong nucleophiles for SₙAr (e.g., organoboron or organotin compounds), the reaction will selectively proceed at the C-Br bond via the palladium-catalyzed cycle. This dual reactivity allows for controlled, regioselective functionalization of the benzothiadiazole core, making these compounds valuable building blocks in medicinal chemistry and materials science. mdpi.comresearchgate.net
Table 4: Selective Nucleophilic Aromatic Substitution of 5-Chloro-4-nitrobenzo[c] nih.govmdpi.comnii.ac.jpthiadiazole mdpi.com This data illustrates the high reactivity and selectivity of the halogen at the 5-position, activated by the ortho-nitro group, a reactivity pattern directly applicable to the bromo-analog.
| Nucleophile | Base | Solvent | Conditions | Product Type |
| 4-Aminophenylboronic acid pinacol ester | None | DMF | 90 °C, 3 h | Amine-linked product |
| 4-(Aminomethyl)phenylboronic acid pinacol ester | ᵗBuONa | DMF | 25 °C, 16 h | Amine-linked product |
| 4-Hydroxyphenylboronic acid pinacol ester | Et₃N | Acetonitrile | 25 °C, 16 h | Ether-linked product |
Spectroscopic and Structural Elucidation of 5 Bromo 4 Nitrobenzo C 1 2 3 Thiadiazole and Its Analogues
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental to elucidating the molecular structure and electronic nature of novel compounds. For substituted benzothiadiazoles, techniques such as NMR, IR, UV-Vis, and mass spectrometry provide a comprehensive picture of the molecule's constitution and electronic transitions.
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. While specific data for 5-Bromo-4-nitrobenzo[c] researchgate.netnih.govnih.govthiadiazole is not extensively published, analysis of its analogue, 4-nitrobenzo[c] researchgate.netnih.govnih.govselenadiazole, provides insight into the expected chemical shifts. For this analogue, aromatic protons appear in the range of δ 7.72–8.46 ppm. nih.gov The ¹³C NMR signals for the same compound are observed at 126.4, 126.8, 129.4, 140.5, 149.9, and 159.9 ppm. nih.gov In another related class of compounds, 1,3,4-thiadiazole (B1197879) derivatives, characteristic ¹³C NMR peaks for the thiadiazole ring carbons appear between 158.4 and 164.23 ppm. nih.gov
Table 1: NMR Spectroscopic Data for 4-nitrobenzo[c] researchgate.netnih.govnih.govselenadiazole
| Nucleus | Chemical Shift (δ, ppm) | Reference |
|---|---|---|
| ¹H | 7.72–8.46 | nih.gov |
| ¹³C | 126.4, 126.8, 129.4, 140.5, 149.9, 159.9 | nih.gov |
UV-Vis spectroscopy is employed to study the electronic transitions within a molecule. Benzo[c] researchgate.netnih.govnih.govthiadiazole (BTD) and its derivatives are known for their tunable optical properties, which are often dominated by low-energy charge-transfer states. researchgate.net Symmetrical benzothiadiazole derivatives can act as redox switches, with their absorption spectra changing significantly upon oxidation, shifting from the UV to the visible and near-infrared (Vis/NIR) regions. nih.gov The absorption properties can be fine-tuned by altering the donor-acceptor character and molecular geometry. researchgate.net For instance, adding a 2,2′-bithiophene fragment as a π-spacer can lead to a blue shift in the absorption maxima for certain benzothiadiazole isomers. nih.gov
Table 2: UV-Vis Absorption Data for a Symmetrical Benzothiadiazole Derivative
| Redox State | Absorption Region | Reference |
|---|---|---|
| Neutral | UV | nih.gov |
| First Oxidation | Vis/NIR (multi-band) | nih.gov |
| Second Oxidation | Vis (single sharp band) | nih.gov |
High-resolution mass spectrometry is essential for confirming the elemental composition of a compound by providing a highly accurate mass-to-charge ratio. The presence of a bromine atom in a molecule like 5-Bromo-4-nitrobenzo[c] researchgate.netnih.govnih.govthiadiazole results in a characteristic isotopic pattern in the mass spectrum, with M and M+2 peaks of nearly equal intensity, which simplifies identification. youtube.com For the analogue 4-nitrobenzo[c] researchgate.netnih.govnih.govselenadiazole, ESI-MS analysis showed a peak at m/z 229.10, corresponding to [M+H]⁺. nih.gov The fragmentation patterns of brominated compounds can be complex, but they provide valuable structural information. nih.govscispace.com
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. doi.org This technique has been instrumental in characterizing various thiadiazole derivatives, confirming their molecular connectivity and stereochemistry. mdpi.comresearchgate.net
The planarity of the molecular backbone is a critical factor influencing the electronic properties and performance of benzothiadiazole derivatives in organic electronics. researchgate.netnih.gov X-ray diffraction studies on the analogue 4-nitrobenzo[c] researchgate.netnih.govnih.govselenadiazole show that the molecule is nearly planar. nih.gov In this structure, the selenadiazole and benzene (B151609) rings are oriented at a dihedral angle of just 0.94°. nih.gov The nitro group is also found to be almost coplanar with the benzene ring. nih.gov This high degree of planarity facilitates close intermolecular contacts, such as π–π stacking interactions, which are crucial for efficient charge transport in solid-state devices. nih.govmdpi.com Theoretical calculations often confirm this tendency towards planar structures in benzothiadiazole-based molecules. nih.gov
Elemental Analysis for Stoichiometric Verification
Specific elemental analysis data for 5-Bromo-4-nitrobenzo[c] Current time information in Lonoke County, US.ambeed.comthiadiazole has not been found in the public domain. Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, sulfur, and bromine) in a compound. This experimental data is then compared with the theoretical percentages calculated from the molecular formula (C₆H₂BrN₃O₂S) to verify the compound's stoichiometric purity. The theoretical elemental composition of 5-Bromo-4-nitrobenzo[c] Current time information in Lonoke County, US.ambeed.comthiadiazole is as follows:
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |
| Carbon | C | 12.011 | 6 | 72.066 | 27.71% |
| Hydrogen | H | 1.008 | 2 | 2.016 | 0.78% |
| Bromine | Br | 79.904 | 1 | 79.904 | 30.72% |
| Nitrogen | N | 14.007 | 3 | 42.021 | 16.16% |
| Oxygen | O | 15.999 | 2 | 31.998 | 12.30% |
| Sulfur | S | 32.06 | 1 | 32.06 | 12.33% |
| Total | 260.065 | 100.00% |
Without experimental results from combustion analysis or other elemental analysis techniques, a comparison to confirm the stoichiometric verification of a synthesized sample of 5-Bromo-4-nitrobenzo[c] Current time information in Lonoke County, US.ambeed.comthiadiazole cannot be made.
Electronic Structure and Computational Chemistry of 5 Bromo 4 Nitrobenzo C 1 2 3 Thiadiazole Systems
Quantum Chemical Calculations of Electronic Properties
Quantum chemical calculations are indispensable tools for predicting the electronic characteristics of molecules. For systems like 5-bromo-4-nitrobenzo[c] nih.govresearchgate.netresearchgate.netthiadiazole, methods such as Density Functional Theory (DFT) and ab initio calculations offer profound insights into its structure and behavior at a molecular level.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is frequently used to determine the optimized geometry, vibrational frequencies, and electronic properties of thiadiazole derivatives. sapub.orgscilit.com For 5-bromo-4-nitrobenzo[c] nih.govresearchgate.netresearchgate.netthiadiazole, DFT calculations, typically employing a hybrid functional like B3LYP with a basis set such as 6-311G++(d,p), would be the standard approach to obtain a reliable molecular structure and electronic data. sapub.orgnih.gov
These calculations would reveal how the powerful electron-withdrawing effects of the nitro group and the bromine atom influence the electron density distribution across the benzothiadiazole ring system. The introduction of a nitro group, in particular, is known to significantly impact the electronic properties and reactivity of donor centers within heterocyclic compounds. sapub.org
Ab Initio Methods for High-Level Electronic Structure Calculations
For more precise electronic structure information, high-level ab initio methods are employed. Techniques like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, such as the equation-of-motion coupled-cluster method (EOM-CCSD), provide highly accurate calculations of properties like electron affinity. nih.gov While computationally intensive, these methods are crucial for benchmarking results from less demanding methods like DFT and for obtaining precise values for sensitive electronic parameters. In studies of related bromo-benzothiadiazole systems, ab initio calculations have been vital for understanding electron deficiency and reactivity. nih.govnih.gov
Molecular Orbital Analysis: HOMO-LUMO Energy Gaps and Electron Affinity
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic transitions. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of molecular stability and conductivity. researchgate.netsapub.org
For 5-bromo-4-nitrobenzo[c] nih.govresearchgate.netresearchgate.netthiadiazole, the presence of both the nitro and bromo substituents is expected to significantly lower the energy of the LUMO, making the molecule a strong electron acceptor. This effect increases the molecule's electron affinity. nih.govnih.gov A smaller HOMO-LUMO gap generally implies higher chemical reactivity and facilitates intramolecular charge transfer (ICT), a property crucial for applications in organic electronics. sapub.org In related nitro-substituted thiadiazoles, the HOMO is often located on the thiadiazole ring, while the LUMO is centered on the nitro-bearing phenyl ring, indicating a clear pathway for electron density transfer upon excitation. sapub.org
Table 1: Representative Frontier Orbital Energies and Properties of Substituted Benzothiadiazoles (Note: This table is illustrative, based on data for analogous compounds, as specific values for 5-Bromo-4-nitrobenzo[c] nih.govresearchgate.netresearchgate.netthiadiazole are not available in the cited literature.)
| Property | Representative Value | Significance |
| EHOMO | ~ -6.5 eV | Energy of the highest occupied molecular orbital |
| ELUMO | ~ -4.0 eV | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap (ΔE) | ~ 2.5 eV | Indicator of chemical reactivity and stability sapub.org |
| Electron Affinity (EA) | > 1.90 eV | Measure of electron-accepting capability nih.govnih.gov |
Electrostatic Potential Mapping and Charge Distribution Studies
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecular surface. nih.gov For 5-bromo-4-nitrobenzo[c] nih.govresearchgate.netresearchgate.netthiadiazole, an MEP map would clearly illustrate the electron-rich and electron-poor regions. The area around the nitro group's oxygen atoms would exhibit a strong negative potential (typically colored red), indicating a high electron density and susceptibility to electrophilic attack. Conversely, regions near the hydrogen atoms of the benzene (B151609) ring and potentially around the bromine atom (a phenomenon known as a σ-hole) would show a positive potential (colored blue), marking them as sites for potential nucleophilic interaction. nih.gov Such maps are invaluable for predicting intermolecular interactions and the initial stages of chemical reactions. nih.gov
Theoretical Modeling of Reactivity and Reaction Pathways
Computational modeling is a powerful tool for predicting the reactivity of a molecule and exploring potential reaction pathways. The electronic properties derived from quantum calculations directly inform these models. The strong electron-deficient nature of 5-bromo-4-nitrobenzo[c] nih.govresearchgate.netresearchgate.netthiadiazole, conferred by the nitro and bromo groups, suggests a high reactivity towards nucleophiles.
Theoretical studies on analogous brominated benzothiadiazoles have shown that the bromine atom is susceptible to substitution via nucleophilic aromatic substitution (SNAr) and can participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions. nih.govnih.gov The presence of the additional nitro group in the target molecule would further activate the ring system towards such transformations, making these reactions theoretically favorable. Modeling these reaction pathways can help predict transition states, activation energies, and product selectivity, guiding synthetic efforts. nih.gov
Advanced Applications of 5 Bromo 4 Nitrobenzo C 1 2 3 Thiadiazole and Its Derivatives
Optoelectronic Materials Science
The benzo[c] researchgate.netresearchgate.netbldpharm.comthiadiazole (BTZ) core is a fundamental component in the design of high-performance organic optoelectronic materials. The introduction of bromo and nitro substituents, as seen in 5-Bromo-4-nitrobenzo[c] researchgate.netresearchgate.netbldpharm.comthiadiazole, further enhances its electron-accepting properties, making it an excellent precursor for donor-acceptor (D-A) type materials that are crucial for various optoelectronic devices.
Design and Synthesis of Organic Dyes
5-Bromo-4-nitrobenzo[c] researchgate.netresearchgate.netbldpharm.comthiadiazole serves as a key intermediate in the synthesis of advanced organic dyes, particularly those with absorption and emission in the near-infrared (NIR) region. The bromo group provides a reactive site for cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the attachment of various donor moieties. This modular design allows for the fine-tuning of the electronic and photophysical properties of the resulting dyes.
The strong electron-withdrawing character of the 4-nitrobenzo[c] researchgate.netresearchgate.netbldpharm.comthiadiazole unit, when combined with a suitable electron-donating counterpart, leads to a significant intramolecular charge transfer (ICT) upon photoexcitation. This ICT is responsible for the broad and red-shifted absorption spectra observed in these dyes. For instance, derivatives of benzo[1,2-c:4,5-c']bis researchgate.netresearchgate.netbldpharm.comthiadiazole (BBT), which can be synthesized from bromo- and nitro-substituted precursors, have been used to create NIR dyes with intense absorption in the 800–1000 nm range. researchgate.net
Table 1: Properties of Organic Dyes Derived from Benzo[c] researchgate.netresearchgate.netbldpharm.comthiadiazole Precursors
| Dye Derivative | Donor Moiety | Acceptor Core | Max. Absorption (nm) | Application |
|---|---|---|---|---|
| BBT-Porphyrin Hybrid | Porphyrin | Benzo[1,2-c:4,5-c']bis researchgate.netresearchgate.netbldpharm.comthiadiazole | 800-1000 | Near-Infrared Dyes researchgate.net |
Application in Organic Light-Emitting Diodes (OLEDs)
In the field of Organic Light-Emitting Diodes (OLEDs), materials based on benzo[c] researchgate.netresearchgate.netbldpharm.comthiadiazole are utilized for their excellent electron-transporting and emissive properties. While direct applications of 5-Bromo-4-nitrobenzo[c] researchgate.netresearchgate.netbldpharm.comthiadiazole in OLEDs are not extensively reported, its derivatives play a crucial role. The reactive nature of this compound allows for its incorporation into larger conjugated systems that can function as emitters or components of the electron transport layer (ETL) or hole transport layer (HTL).
The strong electron affinity of the nitro-substituted benzothiadiazole core is beneficial for creating materials with low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy levels, facilitating efficient electron injection from the cathode. Donor-acceptor compounds constructed from 5,5'-bibenzo[c] researchgate.netresearchgate.netbldpharm.comthiadiazole (BBTz), a derivative that can be synthesized from precursors like 5-Bromo-4-nitrobenzo[c] researchgate.netresearchgate.netbldpharm.comthiadiazole, have shown promise in solution-processed OLEDs. nih.govrsc.org
Utilization in Organic Photovoltaic (OPV) Devices and Solar Cells
The development of efficient organic photovoltaic (OPV) devices relies heavily on the design of novel electron donor and acceptor materials with tailored energy levels and absorption characteristics. Benzo[c] researchgate.netresearchgate.netbldpharm.comthiadiazole derivatives are widely employed as electron-accepting units in both small molecule and polymeric semiconductors for OPV applications.
5-Bromo-4-nitrobenzo[c] researchgate.netresearchgate.netbldpharm.comthiadiazole is a valuable precursor for synthesizing these high-performance materials. The bromo-functionality allows for the extension of the π-conjugated system through various cross-coupling reactions, leading to polymers and small molecules with broad absorption spectra extending into the near-infrared region. This is critical for capturing a larger portion of the solar spectrum and enhancing the power conversion efficiency (PCE) of the solar cell. For instance, A-DA'D-A type small molecular acceptors with benzo[c] researchgate.netresearchgate.netbldpharm.comthiadiazole-fused central cores have demonstrated significant progress in organic solar cells. researchgate.net
Table 2: Performance of OPV Devices with Benzo[c] researchgate.netresearchgate.netbldpharm.comthiadiazole-based Materials
| Material Type | Donor/Acceptor | Power Conversion Efficiency (PCE) |
|---|---|---|
| Small Molecule Acceptor (SMA) | A-DA'D-A with BT-fused core | High |
Role in Organic Field-Effect Transistors (OFETs)
Organic Field-Effect Transistors (OFETs) are a cornerstone of flexible and printed electronics. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used. Donor-acceptor copolymers incorporating the benzo[c] researchgate.netresearchgate.netbldpharm.comthiadiazole unit have been shown to exhibit excellent charge transport properties.
The synthesis of such high-mobility semiconducting polymers can be facilitated by the use of monomers derived from 5-Bromo-4-nitrobenzo[c] researchgate.netresearchgate.netbldpharm.comthiadiazole. The strong electron-withdrawing nature of this building block promotes intermolecular interactions and ordering in the solid state, which is conducive to efficient charge transport. For example, donor-acceptor small molecules with a benzo[c] researchgate.netresearchgate.netbldpharm.comthiadiazole acceptor and a thieno[3,2-b]pyrrole donor have been synthesized for OFET applications. nih.gov
Fluorescent Probes and Chemical Sensors Development
The inherent fluorescence of many benzo[c] researchgate.netresearchgate.netbldpharm.comthiadiazole derivatives makes them attractive candidates for the development of fluorescent probes and chemical sensors. The photophysical properties of these molecules can be modulated by the introduction of specific functional groups that can interact with analytes of interest.
The 5-bromo and 4-nitro substituents on the benzothiadiazole core can be chemically transformed to introduce recognition sites for various ions and molecules. For example, the nitro group can be reduced to an amino group, which can then be further functionalized. The fluorescence of the resulting sensor can be quenched or enhanced upon binding to the target analyte, providing a detectable signal. Donor-acceptor systems based on the benzo[c] researchgate.netresearchgate.netbldpharm.comthiadiazole motif have been extensively researched for their use as fluorescent sensors. rsc.org A benzothiadiazole-based metal-organic framework has been developed as a multifunctional fluorescence sensor for Al³⁺, Cr³⁺, and Fe³⁺ ions. rsc.org
Coordination Chemistry and Ligand Design
The nitrogen atoms of the thiadiazole ring in 5-Bromo-4-nitrobenzo[c] researchgate.netresearchgate.netbldpharm.comthiadiazole and its derivatives can act as coordination sites for metal ions, making them valuable ligands in coordination chemistry. The electronic properties of the benzothiadiazole unit can influence the properties of the resulting metal complexes.
Through chemical modification of the bromo and nitro groups, multidentate ligands can be designed and synthesized. These ligands can form stable complexes with a variety of transition metals, leading to materials with interesting magnetic, optical, or catalytic properties. For instance, new ligands based on a bromobenzylidene-thiadiazole scaffold have been synthesized and used to form complexes with transition metals like Cr(III), Ni(II), and Co(II). researchgate.net Furthermore, thiazole- and thiadiazole-based ligands have been employed in the construction of metal-organic frameworks (MOFs) and coordination polymers with applications in luminescent sensing. researchgate.netmdpi.com
Building Blocks in Advanced Organic Synthesis
5-Bromo-4-nitrobenzo[c] nih.govmdpi.comresearchgate.netthiadiazole is a versatile heterocyclic compound that serves as a valuable building block in the field of advanced organic synthesis. Its unique molecular architecture, featuring a fused aromatic system with both an electron-withdrawing nitro group and a reactive bromine atom, makes it a key intermediate for the construction of complex, functional molecules. The strategic positioning of these functional groups allows for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives with applications in materials science and medicinal chemistry.
The reactivity of the carbon-bromine bond, activated by the adjacent nitro group and the inherent electron-deficient nature of the benzothiadiazole core, makes this compound particularly amenable to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. These modern synthetic methodologies provide efficient pathways to introduce a wide array of substituents, thereby tuning the electronic and photophysical properties of the resulting molecules.
The electron-deficient character of the benzene (B151609) ring in 5-Bromo-4-nitrobenzo[c] nih.govmdpi.comresearchgate.netthiadiazole facilitates the displacement of the bromide ion by various nucleophiles. This reactivity is exemplified by the analogous compound, 5-chloro-4-nitrobenzo[c] nih.govmdpi.comresearchgate.netthiadiazole, which readily undergoes nucleophilic substitution. mdpi.com In these reactions, the halogen atom is substituted by amines, phenols, and other nucleophiles to forge new carbon-nitrogen and carbon-oxygen bonds.
For instance, the reaction of 5-chloro-4-nitrobenzo[c] nih.govmdpi.comresearchgate.netthiadiazole with substituted anilines, such as 4-aminophenylboronic acid pinacol (B44631) ester, proceeds efficiently in a polar aprotic solvent like N,N-dimethylformamide (DMF) at elevated temperatures to yield the corresponding secondary amine derivatives. mdpi.com Similarly, reactions with phenoxides can be achieved, leading to the formation of diaryl ethers. These transformations are crucial for constructing larger, conjugated systems with potential applications as hypoxia inhibitors. mdpi.com The general scheme for these substitutions highlights the versatility of this synthetic approach.
Table 1: Examples of Nucleophilic Aromatic Substitution Reactions with a 5-Halo-4-nitrobenzo[c] nih.govmdpi.comresearchgate.netthiadiazole Analog mdpi.com
| Nucleophile | Product |
|---|---|
| 4-Aminophenylboronic acid pinacol ester | N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-4-nitrobenzo[c] nih.govmdpi.comresearchgate.netthiadiazol-5-amine |
| 4-(Aminomethyl)phenylboronic acid pinacol ester | N-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methyl)-4-nitrobenzo[c] nih.govmdpi.comresearchgate.netthiadiazol-5-amine |
Note: The table shows reactions for the 5-chloro analog, which are indicative of the expected reactivity for 5-bromo-4-nitrobenzo[c] nih.govmdpi.comresearchgate.netthiadiazole.
Palladium-catalyzed cross-coupling reactions represent another powerful tool for the derivatization of 5-Bromo-4-nitrobenzo[c] nih.govmdpi.comresearchgate.netthiadiazole. These reactions, including the Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings, allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. While specific examples for 5-Bromo-4-nitrobenzo[c] nih.govmdpi.comresearchgate.netthiadiazole are not extensively documented in readily available literature, the reactivity of similar bromo-substituted benzothiadiazole systems provides a strong indication of its synthetic potential. nih.gov
For example, the related compound 4-bromobenzo[1,2-d:4,5-d′]bis( nih.govmdpi.commdpi.comthiadiazole) has been shown to participate in Suzuki-Miyaura cross-coupling reactions with various boronic esters. nih.gov These reactions, typically catalyzed by a palladium(0) complex in the presence of a base, are effective for introducing aryl and heteroaryl substituents. Similarly, Stille coupling reactions with organotin reagents provide an alternative route to similar biaryl structures. nih.gov
The application of these methods to 5-Bromo-4-nitrobenzo[c] nih.govmdpi.comresearchgate.netthiadiazole would enable the synthesis of a wide range of derivatives where the bromine atom is replaced by aryl, heteroaryl, or vinyl groups. This functionalization is key to developing novel organic electronic materials, where the benzothiadiazole unit acts as an electron-accepting core.
Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions for 5-Bromo-4-nitrobenzo[c] nih.govmdpi.comresearchgate.netthiadiazole
| Reaction Type | Coupling Partner | Potential Product Structure |
|---|---|---|
| Suzuki-Miyaura | Arylboronic acid/ester | 5-Aryl-4-nitrobenzo[c] nih.govmdpi.comresearchgate.netthiadiazole |
| Stille | Arylstannane | 5-Aryl-4-nitrobenzo[c] nih.govmdpi.comresearchgate.netthiadiazole |
Note: This table is illustrative of the potential applications based on the known reactivity of similar compounds.
Structure Activity Relationship Sar Studies in Substituted Benzo C 1 2 3 Thiadiazole Derivatives
Influence of Halogen and Nitro Substituents on Molecular Properties and Reactivity
The introduction of halogen and nitro groups onto the benzo[c] researchgate.netderpharmachemica.compolyu.edu.hkthiadiazole core significantly alters the molecule's electronic properties and chemical reactivity. Both bromine (a halogen) and the nitro group (NO2) are potent electron-withdrawing groups, which enhances the inherent electron-accepting nature of the benzothiadiazole unit. polyu.edu.hkpolyu.edu.hk This strong electron-withdrawing capability is a key factor in modifying the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Research has shown that the substitution of a nitro group can lower both the HOMO and LUMO energy levels. nih.gov This reduction in orbital energies typically leads to a smaller energy gap (Egap), which directly influences the optical and electronic properties of the compound, such as its absorption and emission spectra. derpharmachemica.comnih.gov For instance, a smaller energy gap often results in a red-shift (a shift to longer wavelengths) in the absorption spectrum. derpharmachemica.com
The presence of these electron-withdrawing substituents also increases the reactivity of the compound, particularly in nucleophilic aromatic substitution reactions. researchgate.netnih.gov The incorporation of bromine atoms has been noted to improve the "electrical deficiency" of related heterocyclic systems, making the aromatic ring more susceptible to attack by nucleophiles. researchgate.netnih.gov This enhanced reactivity is a valuable characteristic for the synthesis of more complex derivatives. Furthermore, the strong electron-withdrawing nature of the nitro group can influence the acidity and bonding characteristics of adjacent functional groups. beilstein-journals.org
Modulation of Electronic and Steric Properties through Derivatization
Derivatization, the process of chemically modifying a compound to produce new derivatives, is a fundamental strategy for fine-tuning the electronic and steric properties of benzo[c] researchgate.netderpharmachemica.compolyu.edu.hkthiadiazoles. By systematically changing the substituents, researchers can control molecular geometry, orbital energy levels, and intramolecular charge-transfer characteristics. derpharmachemica.com
The electronic properties are highly sensitive to the nature of the attached functional groups. researchgate.net As established, electron-withdrawing groups like nitro and halogens lower the HOMO and LUMO energy levels. nih.gov Conversely, attaching electron-donating groups would be expected to raise these energy levels. This modulation allows for precise "band gap engineering," which is crucial for developing materials for optoelectronic applications where specific energy levels are required for efficient performance. researchgate.net
The table below, based on data from computational studies of benzothiazole (B30560) derivatives, illustrates how different substituents can modulate the frontier molecular orbital energies and the resulting energy gap. nih.gov
| Compound | Substituent | EHOMO (eV) | ELUMO (eV) | Egap (eV) |
| Comp1 | -H | -5.59 | -1.95 | 3.64 |
| Comp2 | -CH3 (Electron-donating) | -5.58 | -1.88 | 3.70 |
| Comp3 | -NO2 (Electron-withdrawing) | -6.18 | -3.35 | 2.83 |
| Comp4 | -OCH3 (Electron-donating) | -5.52 | -1.92 | 3.60 |
This interactive table is based on theoretical calculations for substituted benzothiazole derivatives and demonstrates the impact of substituents on electronic properties. nih.gov
Steric properties—referring to the size and shape of the molecule—are also controlled through derivatization. The introduction of bulky side groups can influence the planarity of the molecular backbone. researchgate.net Maintaining a planar structure is often essential for effective π-electron delocalization, which is a key factor in the charge transport properties of organic semiconductors. researchgate.net By carefully selecting substituents, both steric hindrance and electronic effects can be balanced to achieve desired material properties. researchgate.netderpharmachemica.com
General Principles of SAR for Potential Research Applications
The study of structure-activity relationships for benzo[c] researchgate.netderpharmachemica.compolyu.edu.hkthiadiazole derivatives has established several general principles that guide the design of new molecules for specific applications. The core principle is that the biological activity or material function is directly dependent on the substitution pattern on the benzothiadiazole ring system. rjptonline.orgnih.gov
A key SAR principle involves the strategic use of electron-donating and electron-withdrawing groups to tune the molecule's properties. For example, in the development of antimicrobial agents, studies have found that the presence of electron-withdrawing groups like halogens (Br, Cl, F) and nitro (NO2) groups can increase antifungal activity. nih.gov This suggests that enhancing the electron-deficient nature of the molecule can be a viable strategy for improving potency against certain biological targets.
For applications in organic electronics, the SAR principles focus on optimizing properties like the HOMO/LUMO energy gap and charge carrier mobility. researchgate.net The combination of an electron-accepting benzothiadiazole core with various electron-donating units creates a "donor-acceptor" structure. derpharmachemica.com The strength of the donor and acceptor units, along with the way they are linked, determines the intramolecular charge transfer characteristics and, consequently, the optical and electronic properties of the material. derpharmachemica.comresearchgate.net These principles are actively used to design novel compounds for organic solar cells, light-emitting diodes, and field-effect transistors. researchgate.net
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Methodologies for Benzo[c]nih.govontosight.airesearchgate.netthiadiazole Scaffolds
The advancement of applications based on the BTD core is intrinsically linked to the innovation of its synthetic pathways. While traditional methods, such as the reaction of ortho-phenylenediamines with thionyl chloride, are well-established for creating the BTD ring, future research is geared towards more efficient, scalable, and safer alternatives. mdpi.com A key area of development is the exploration of new reagents and catalytic systems. For instance, a general method for the annulation of the nih.govontosight.airesearchgate.netthiadiazole ring onto benzene (B151609) cycles has been developed using sulfur monochloride as the sulfur source, offering a new route to these scaffolds. researchgate.net
Another critical frontier is the late-stage functionalization of the pre-formed BTD ring. This approach avoids the need for de novo synthesis for every new derivative, which can be a complex process. nih.gov Regioselective C–H functionalization, particularly through iridium-catalyzed borylation, has emerged as a powerful tool. nih.govacs.org This method allows for the introduction of versatile organoboronate building blocks at specific positions on the BTD core, which can then be converted into a wide array of functional groups. nih.govacs.org Future work will likely focus on expanding the scope of these C-H activation techniques, employing different transition metal catalysts to access all positions of the benzenoid ring with high selectivity.
Exploration of New Reactivity Patterns and Transformation Pathways
Beyond creating the core structure, understanding and exploiting the reactivity of BTD derivatives is paramount for generating molecular diversity. The electron-deficient nature of the BTD ring makes it susceptible to certain transformations while challenging others. mdpi.com A significant emerging area is the study of novel heteroaryne intermediates derived from BTD. nih.govacs.org The generation and capture of 2,1,3-benzothiadiazol-4,5-yne opens up new avenues for constructing fused-ring systems and introducing complex substituents through pericyclic reactions. nih.govacs.org Future research will likely explore the generation of other BTD-based arynes and investigate their regioselectivity in trapping reactions, guided by computational models like the Aryne Distortion Model. nih.govacs.org
The reactivity of halogenated BTDs, such as 5-Bromo-4-nitrobenzo[c] nih.govontosight.airesearchgate.netthiadiazole, remains a fertile ground for exploration. While nucleophilic aromatic substitution (SNAr) is a known pathway, researchers are investigating conditions for selective mono- or di-substitution on poly-halogenated systems. nih.gov Studies on related bromo-substituted benzo-bis-thiadiazoles show that reactivity is influenced by the number and position of bromine atoms and the nature of the nucleophile, indicating that fine-tuning reaction conditions can lead to selective functionalization. nih.govresearchgate.net The application of modern cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, will continue to be optimized for BTD substrates, enabling the facile introduction of aryl, heteroaryl, and amino groups that are crucial for tuning electronic and photophysical properties. nih.gov
The table below summarizes some modern synthetic transformations being explored for the functionalization of the Benzo[c] nih.govontosight.airesearchgate.netthiadiazole scaffold.
| Transformation Type | Key Features | Potential Products |
| C-H Borylation | Uses Iridium catalysts for regioselective C-H activation; creates versatile boronate ester intermediates. nih.govacs.org | Functionalized BTDs at C4, C5, C6, and C7 positions. nih.gov |
| Aryne Generation/Capture | Accesses highly reactive heteroaryne intermediates from iodonium (B1229267) salts under mild conditions. nih.govacs.org | Fused polycyclic aromatic systems and complex substituted BTDs. nih.gov |
| Nucleophilic Aromatic Substitution (SNAr) | Substitution of halogen atoms (e.g., Br) with various nucleophiles (O, N, S). nih.govnih.gov | Amines, ethers, and thioethers of BTD. nih.govnih.gov |
| Suzuki-Miyaura Cross-Coupling | Palladium-catalyzed reaction of bromo-BTDs with boronic acids/esters. nih.gov | Aryl and heteroaryl substituted BTDs. nih.gov |
Advanced Computational Design for Tailored Molecular Properties
The rational design of BTD derivatives with specific, optimized properties is increasingly reliant on sophisticated computational methods. Density Functional Theory (DFT) calculations are already widely used to predict the geometric, electronic, and spectroscopic features of these molecules. mdpi.com However, the future lies in the integration of machine learning (ML) and artificial intelligence to accelerate the discovery process. nih.gov
ML models can be trained on large datasets of known BTD derivatives to predict properties like maximum absorption and emission wavelengths with high accuracy and at a fraction of the computational cost of traditional methods. nih.gov By employing algorithms such as Random Forest and XGBoost with molecular fingerprints, researchers can rapidly screen virtual libraries of candidate molecules to identify those with the most promising photophysical characteristics for applications like OLEDs or solar cells. nih.gov Web-based applications powered by these ML models are being developed to make these powerful predictive tools accessible to a broader scientific community, democratizing the design of new materials. nih.gov
Future computational efforts will focus on developing more accurate and comprehensive models that can predict a wider range of properties, including charge carrier mobility, thermal stability, and quantum yield. Combining quantum chemical calculations with molecular dynamics simulations will provide deeper insights into how these molecules behave in condensed phases and at interfaces, which is crucial for designing effective organic electronic devices. researchgate.net This synergy between high-throughput virtual screening and targeted quantum mechanical calculations will enable the in silico engineering of BTD derivatives with precisely tailored functionalities.
Innovative Applications in Emerging Technologies
The unique optoelectronic properties of the BTD scaffold make it a highly attractive component for a variety of emerging technologies. researchgate.net Research is continuously uncovering new and innovative uses for these compounds, pushing the boundaries of materials science.
In the field of organic electronics , BTD derivatives are central to the development of next-generation organic solar cells (OSCs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). researchgate.netnih.gov Their strong electron-accepting nature allows for the creation of donor-acceptor (D-A) type materials that facilitate efficient intramolecular charge transfer, a key process in these devices. researchgate.net Future work aims to design BTD-based polymers and small molecules with improved efficiency, stability, and processability for flexible and transparent electronics. researchgate.netnih.gov A rationally designed multifunctional BTD derivative has already demonstrated efficient behavior as both a red optical waveguide and a p-type semiconductor, highlighting its potential in hybrid organic field-effect optical waveguides (OFEWs). nih.gov
In photonics and sensing , the remarkable fluorescence and photostability of BTDs are being harnessed to create advanced optical devices. researchgate.netmdpi.com They are being developed as fluorogenic and chromogenic chemosensors for the detection of various analytes, including ions and neutral molecules. mdpi.com BTD derivatives have also shown potential for laser applications, with studies demonstrating amplified spontaneous emission (ASE) in thin films. rsc.org
Emerging biomedical applications represent another exciting frontier. The BTD core is being integrated into molecules designed as fluorescent probes for bioimaging, allowing for the visualization of specific cellular components. researchgate.netmdpi.com Moreover, novel boron-based BTDs are being synthesized and investigated as potential anticancer agents that target tumor hypoxia, a condition that makes cancer cells resistant to therapy. mdpi.com
The table below highlights some of the cutting-edge applications being explored for Benzo[c] nih.govontosight.airesearchgate.netthiadiazole derivatives.
| Technology Area | Specific Application | Key BTD Property |
| Organic Electronics | Organic Solar Cells (OSCs), OLEDs, OFETs. researchgate.netnih.gov | Strong electron-accepting character, tunable energy levels. researchgate.net |
| Photonics | Optical Waveguides, Organic Lasers. nih.govrsc.org | High fluorescence, amplified spontaneous emission. nih.govrsc.org |
| Sensing | Chemosensors for analyte detection. mdpi.com | Changes in optical properties upon analyte binding. mdpi.com |
| Biomedical | Fluorescent probes for bioimaging, anticancer agents. mdpi.commdpi.com | Photostability, potential to inhibit hypoxia-inducing factors. mdpi.commdpi.com |
Q & A
Q. What are the standard synthetic routes for 5-Bromo-4-nitrobenzo[c][1,2,5]thiadiazole?
The synthesis typically involves sequential functionalization of the benzo[c][1,2,5]thiadiazole (BTD) core. Key steps include:
- Nitration : Fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) are used to introduce the nitro group at the 4-position of BTD .
- Bromination : Subsequent bromination (e.g., using Br₂ or N-bromosuccinimide) at the 5-position yields the target compound. Alternative routes may involve pre-brominated intermediates followed by nitration .
Q. How is the nitro group reduced to an amine in this compound?
The nitro group at the 4-position can be selectively reduced using an iron-acetic acid mixture in methanol. This method avoids over-reduction of the thiadiazole ring and preserves the bromine substituent .
Q. What spectroscopic techniques are used to characterize this compound?
- NMR : ¹H and ¹³C NMR confirm substituent positions and purity.
- X-ray crystallography : Resolves molecular geometry and intermolecular interactions (e.g., hydrogen bonding in nitro-amine derivatives) .
- Mass spectrometry : Validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. What challenges arise in optimizing regioselectivity during nitration and bromination?
Competing substitution patterns can occur due to the electron-deficient nature of the BTD core. For example:
- Nitration : The 4-position is favored due to resonance stabilization, but side products (e.g., 4,7-dinitro derivatives) may form under harsh conditions .
- Bromination : Steric and electronic factors influence bromine placement. Computational modeling (e.g., DFT) predicts reactivity trends by analyzing charge distribution .
Q. How do computational methods aid in predicting electronic properties?
Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) calculates:
Q. What role does this compound play in organic photovoltaics (OPVs)?
The bromine and nitro groups act as electron-withdrawing substituents, enabling:
Q. Are there contradictions in reported synthetic yields? How are they resolved?
Discrepancies arise from varying reaction conditions (Table 1):
| Method | Reagents | Yield (%) | Reference |
|---|---|---|---|
| Sequential nitration | HNO₃/H₂SO₄ → Br₂ | 65–70 | |
| Pre-brominated intermediate | NBS → HNO₃/H₂SO₄ | 55–60 |
Resolution : Optimize stoichiometry and reaction time. Pre-bromination avoids over-nitration but requires careful bromine placement.
Q. How does the crystal packing influence material properties?
X-ray studies reveal:
- Hydrogen-bonded dimers : Stabilize the solid-state structure (e.g., N–H⋯N interactions in amine derivatives) .
- Planarity : The thiadiazole ring’s planarity enhances π-π stacking in conjugated systems .
Q. What biological activities are associated with thiadiazole derivatives?
- Enzyme inhibition : Derivatives inhibit SHP2 and acetylcholinesterase, relevant to cancer and neurodegenerative diseases .
- Antimicrobial potential : Bromine enhances lipophilicity, improving membrane penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
